molecular formula C13H10NNaO4S B12651128 Sodium 2-((phenylsulphonyl)amino)benzoate CAS No. 94088-58-1

Sodium 2-((phenylsulphonyl)amino)benzoate

Cat. No.: B12651128
CAS No.: 94088-58-1
M. Wt: 299.28 g/mol
InChI Key: WFIUDZBQRMFNGH-UHFFFAOYSA-M
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Description

Sodium 2-((phenylsulphonyl)amino)benzoate is a chemical compound with the molecular formula C13H10NNaO4S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylsulphonyl group attached to an amino benzoate moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-((phenylsulphonyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently neutralized to form the sodium salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents like dichloromethane.

    Catalysts: None typically required.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as crystallization or recrystallization to obtain high-purity product.

    Quality control measures: to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-((phenylsulphonyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution conditions: Acidic or basic catalysts, elevated temperatures.

Major Products:

    Oxidation products: Sulfone derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

Sodium 2-((phenylsulphonyl)amino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-((phenylsulphonyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: By binding to active sites or altering enzyme conformation.

    Modulate signaling pathways: Affecting cellular processes such as inflammation and cell proliferation.

    Interact with cellular membranes: Altering membrane permeability and function.

Comparison with Similar Compounds

Sodium 2-((phenylsulphonyl)amino)benzoate can be compared with other similar compounds, such as:

    Sodium benzoate: A common preservative with different chemical properties and applications.

    Phenylsulfonyl derivatives: Compounds with similar structural features but varying biological activities.

    Amino benzoates: Compounds with similar core structures but different functional groups.

Uniqueness:

    Structural uniqueness: The combination of phenylsulphonyl and amino benzoate moieties imparts distinct chemical properties.

    Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications make it unique among similar compounds.

Properties

CAS No.

94088-58-1

Molecular Formula

C13H10NNaO4S

Molecular Weight

299.28 g/mol

IUPAC Name

sodium;2-(benzenesulfonamido)benzoate

InChI

InChI=1S/C13H11NO4S.Na/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10;/h1-9,14H,(H,15,16);/q;+1/p-1

InChI Key

WFIUDZBQRMFNGH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-].[Na+]

Origin of Product

United States

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